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molecular formula C8H10BrNO B8580490 2,3-Dihydro-1H-isoindol-4-ol hydrobromide CAS No. 127168-75-6

2,3-Dihydro-1H-isoindol-4-ol hydrobromide

Cat. No. B8580490
M. Wt: 216.07 g/mol
InChI Key: SSWLDBZGLHRVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530469B2

Procedure details

4-Methoxyisoindoline (4.4 g, 29.53 mmol) in 48% aqueous hydrobromic acid (50 ml) was stirred and held at reflux for 16 hours. Upon cooling to room temperature the solvent was removed in vacuo to afford 4-hydroxyisoindoline hydrobromide (5.0 g, 78%) as a pale orange solid. 1H NMR (DMSO-d6) 9.95 (1H, br s), 9.37 (2H, br s), 7.19 (1H, t), 6.84 (1H, d), 6.80 (1H, d), 4.48 (2H, t), 4.40 (2H, t). MS: [M+H]+ 136.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][NH:6][CH2:7]2.[BrH:12]>>[BrH:12].[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][NH:6][CH2:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC1=C2CNCC2=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Br.OC1=C2CNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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